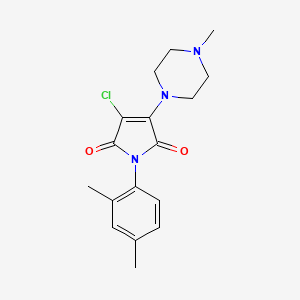

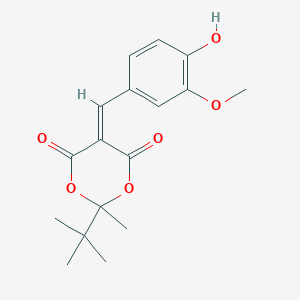

![molecular formula C16H14N2O2 B5519431 5-[(2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5519431.png)

5-[(2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-[(2-Methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole and its derivatives often involves the reaction of appropriate precursors in specific conditions. For example, Kakanejadifard et al. (2013) synthesized similar Schiff base compounds, indicating the use of oxadiazole precursors and benzaldehyde derivatives in methanol, followed by structural characterization using techniques like NMR spectroscopy (Kakanejadifard et al., 2013).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized using various spectroscopic techniques. Pereira et al. (1984) studied the spectral properties of similar compounds, providing insights into their structural aspects (Pereira et al., 1984).

Chemical Reactions and Properties

Oxadiazoles undergo various chemical reactions, contributing to their diverse properties. The synthesis process itself often involves reactions like condensation and cyclization, as indicated in the synthesis section. The chemical reactions are often characterized by spectroscopic methods, providing insights into their properties and potential applications.

Physical Properties Analysis

The physical properties of oxadiazoles, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies like that of Zhu et al. (2009) on the liquid crystalline properties of oxadiazole compounds provide valuable information about their physical characteristics (Zhu et al., 2009).

Chemical Properties Analysis

The chemical properties of 5-[(2-Methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole include its reactivity, stability, and potential biological activities. Studies like that of Almasirad et al. (2004) have investigated the anticonvulsant activities of similar oxadiazole compounds, highlighting the chemical properties that contribute to their biological activities (Almasirad et al., 2004).

科学的研究の応用

Antibacterial Properties

Oxadiazole derivatives have been synthesized and evaluated for their antibacterial activities. Compounds with the oxadiazole moiety have shown effectiveness against both gram-positive and gram-negative bacteria. For instance, Schiff base compounds containing the oxadiazole ring have demonstrated potent antibacterial activity against Staphylococcus aureus and Bacillus cereus, highlighting their potential as antibacterial agents (Kakanejadifard et al., 2013).

Chemosensors

Oxadiazole derivatives have been utilized as chemosensors due to their selective and colorimetric properties for detecting ions like fluoride. These molecules exhibit changes in color and fluorescence upon binding with specific ions, making them valuable tools for environmental monitoring and analytical chemistry applications (Ma et al., 2013).

Pharmacological Potential

Research into oxadiazole and pyrazole derivatives has explored their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have been investigated for their binding affinity to various biological targets and have shown promising results in pharmacological evaluations (Faheem, 2018).

Liquid Crystalline Properties

Studies on oxadiazole-based compounds have also revealed their utility in creating materials with liquid crystalline properties. These materials are of interest for applications in displays and optical devices due to their unique ability to manipulate light. For example, certain oxadiazole derivatives have been shown to exhibit nematic and smectic liquid crystalline phases, offering potential for use in advanced electronic and photonic devices (Zhu et al., 2009).

Anti-inflammatory Agents

Oxadiazole derivatives have been designed as orally-active, nonulcerogenic anti-inflammatory agents. They offer dual inhibition of lipoxygenase and cyclooxygenase pathways, which are critical in the inflammatory process. This makes them potential candidates for treating inflammatory diseases without the gastrointestinal side effects common to traditional anti-inflammatory drugs (Mullican et al., 1993).

特性

IUPAC Name |

5-[(2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-12-7-5-6-10-14(12)19-11-15-17-16(18-20-15)13-8-3-2-4-9-13/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLKCBKTDQGTRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

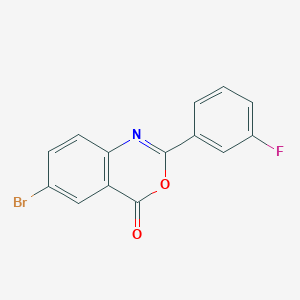

![1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate](/img/structure/B5519354.png)

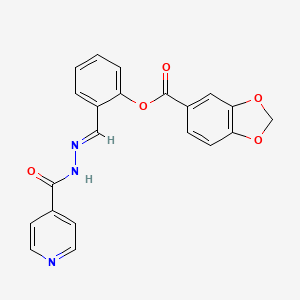

![(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5519380.png)

![methyl 3-(3-methylbutyl)-2-oxo-1-(1,3-thiazol-5-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5519381.png)

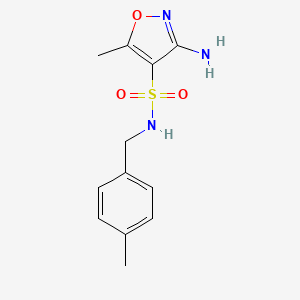

![2-{[2-methyl-5-(4-methylphenyl)-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5519395.png)

![N-(2-furylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5519399.png)

![2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5519425.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5519426.png)

![3-{1-[2-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}benzoic acid](/img/structure/B5519441.png)